

What are the physicochemical properties of Fmoc-3-methyl-D-phenylalanine

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Compound of Interest

Compound Name: *Fmoc-3-methyl-D-phenylalanine*

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An In-depth Technical Guide to the Physicochemical Properties of **Fmoc-3-methyl-D-phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3-methyl-D-phenylalanine is a specialized amino acid derivative crucial for peptide synthesis and drug discovery.[1][2] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a methyl group on the phenyl ring, offers distinct advantages in the design of novel peptides.[2] The Fmoc group provides base-labile protection of the alpha-amino nitrogen, a cornerstone of modern solid-phase peptide synthesis (SPPS), while the meta-methyl substitution on the phenylalanine ring helps to fine-tune peptide conformation and activity.[2][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its use, and relevant synthesis workflows.

Core Physicochemical Properties

The fundamental properties of **Fmoc-3-methyl-D-phenylalanine** are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₂₅ H ₂₃ NO ₄	[1][4]
Molecular Weight	401.46 g/mol	[1][4]
Appearance	White solid/powder	[1]
Melting Point	136 - 142 °C (Lit.)	[1]
Optical Rotation	[α] _D ²⁰ = 7 ± 2 ° (c=1 in MeOH)	[1]
Purity	≥ 98%	[1][4]
CAS Number	352351-64-5	[1]
Synonyms	Fmoc-D-Phe(3-Me)-OH, Fmoc-m-Me-D-Phe-OH	[1]
Storage Conditions	Store at 0 - 8 °C	[1]

Solubility Profile

While specific quantitative solubility data for **Fmoc-3-methyl-D-phenylalanine** is not readily available, its solubility profile is characteristic of other Fmoc-protected amino acids. It is generally reported as insoluble in water but readily soluble in polar aprotic and organic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[5][6] This solubility is critical for its application in solid-phase peptide synthesis, where it must be fully dissolved for efficient coupling to the growing peptide chain on a solid support.[5]

Experimental Protocols

The following sections detail generalized but essential experimental protocols relevant to the synthesis and use of **Fmoc-3-methyl-D-phenylalanine**.

General Protocol for Fmoc-Amino Acid Synthesis

The synthesis of an Fmoc-protected amino acid like **Fmoc-3-methyl-D-phenylalanine** typically involves the acylation of the amino acid's α-amino group with an activated Fmoc reagent under basic conditions, often following Schotten-Baumann reaction conditions.[7]

Materials:

- 3-methyl-D-phenylalanine
- Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
- Sodium Bicarbonate (NaHCO_3) or Sodium Carbonate (Na_2CO_3)
- Dioxane or Acetone
- Deionized Water
- Ethyl Acetate / Hexane (for recrystallization)

Procedure:

- Dissolution: Dissolve 3-methyl-D-phenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate or a 1:1 mixture of dioxane and water. Stir until the amino acid is fully dissolved.[\[7\]](#)
- Cooling: Cool the solution to 0-4 °C in an ice bath.
- Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approx. 1.05 equivalents) in dioxane. Add this solution dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[\[7\]](#)
- Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight (8-12 hours).[\[7\]](#)
- Work-up:
 - Acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. The Fmoc-protected amino acid will precipitate as a white solid.[\[8\]](#)
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with cold deionized water to remove inorganic salts.[\[7\]](#)

- **Drying & Purification:** Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.^[7]

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

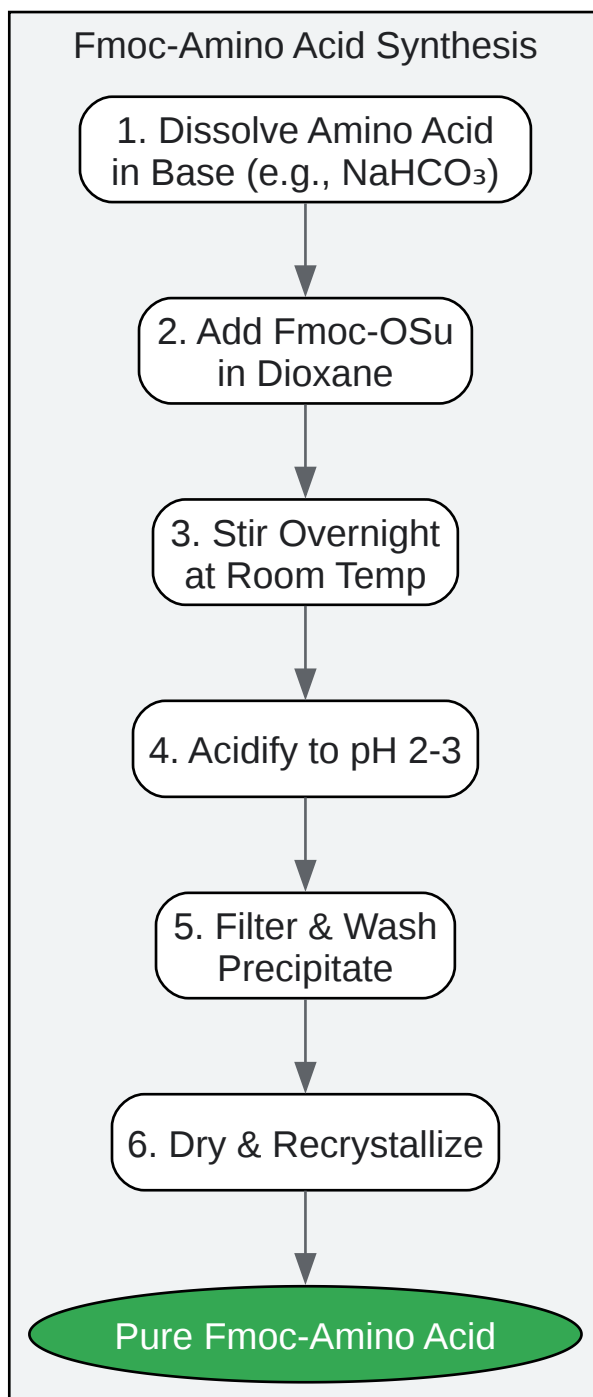
Fmoc-3-methyl-D-phenylalanine is incorporated into a peptide chain using an automated or manual synthesizer. The process involves iterative cycles of deprotection and coupling.

Key Steps in an SPPS Cycle:

- **Resin Swelling:** The solid support resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like DMF for approximately 1 hour.^[9]
- **Fmoc Deprotection:** The Fmoc protecting group from the resin-bound amino acid is removed to expose a free amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.^{[9][10]} The resin is then washed thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.^[10]
- **Amino Acid Activation & Coupling:**
 - In a separate vessel, **Fmoc-3-methyl-D-phenylalanine** (typically 3-5 equivalents) is pre-activated. This is done by dissolving it in DMF with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).^{[11][12]}
 - This activated amino acid solution is added to the resin with the free amine. The coupling reaction is allowed to proceed for 1-4 hours at room temperature.^[9]
- **Washing:** After the coupling reaction, the resin is washed extensively with DMF to remove excess reagents and byproducts.
- **Iteration:** The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

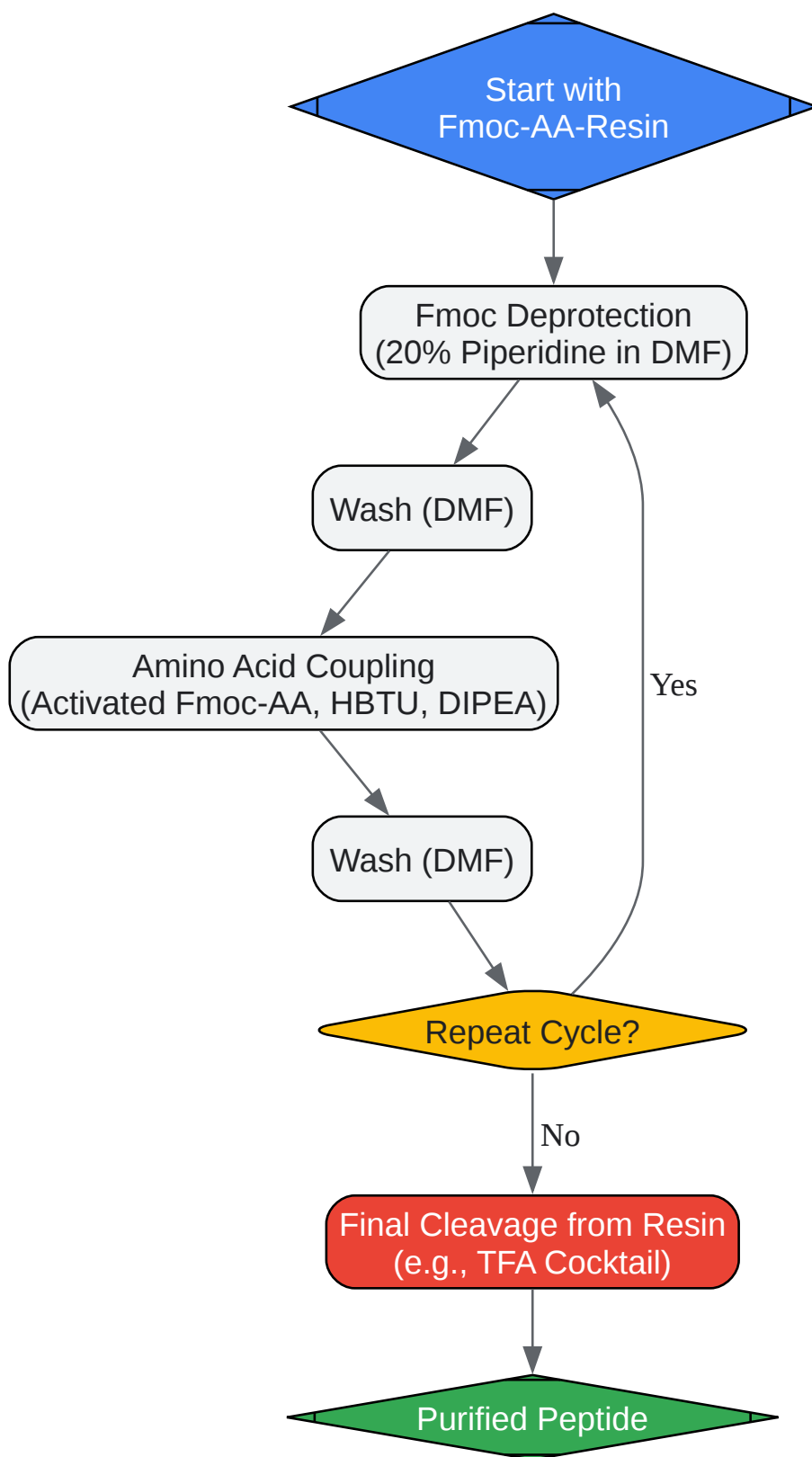
Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the chemical logic and experimental workflows involved.



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Workflow for the synthesis of an Fmoc-protected amino acid.



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The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

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